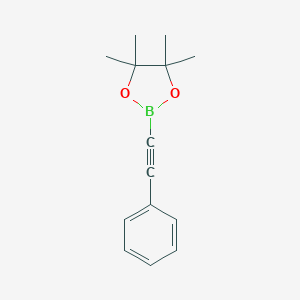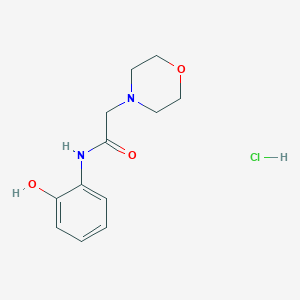![molecular formula C9H9NO B116249 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one CAS No. 147646-28-4](/img/structure/B116249.png)
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one, also known as CP-55,940, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 1993 by Pfizer scientists and has since been used in scientific research to study the endocannabinoid system and its effects on various physiological processes.
Mécanisme D'action
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one acts as a potent agonist of the CB1 receptor, which is one of two cannabinoid receptors found in the human body. When 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine and serotonin. This activation of the endocannabinoid system has been shown to have a wide range of effects on various physiological processes, including pain sensation, appetite regulation, and mood.
Effets Biochimiques Et Physiologiques
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to increase appetite and reduce pain sensation, and has also been shown to have anxiolytic and antidepressant effects. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one in scientific research is its high potency and affinity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled and precise manner. However, one limitation of using 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is its potential for off-target effects, as it may bind to other receptors in addition to the CB1 receptor.
Orientations Futures
There are many potential future directions for research involving 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one. One area of interest is its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis. Additionally, 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one may be useful in the development of new pain medications, as it has been shown to have potent analgesic effects. Finally, further research is needed to better understand the long-term effects of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one on the endocannabinoid system and its potential for abuse or addiction.
Méthodes De Synthèse
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with cyclopentanone, followed by a series of reactions that ultimately yield the final product. The synthesis of 4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have a high affinity for the CB1 receptor and is able to activate it with a potency that is similar to that of THC, the primary psychoactive component of cannabis.
Propriétés
Numéro CAS |
147646-28-4 |
|---|---|
Nom du produit |
4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
InChI |
InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3 |
Clé InChI |
DAJRPQGJOXMXSW-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=C1CCC2=O |
SMILES canonique |
CC1=CN=CC2=C1CCC2=O |
Synonymes |
7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
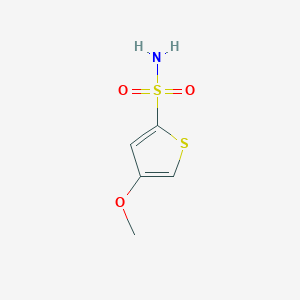
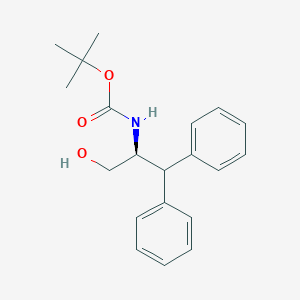
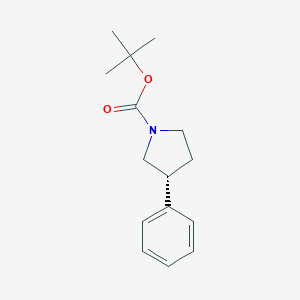
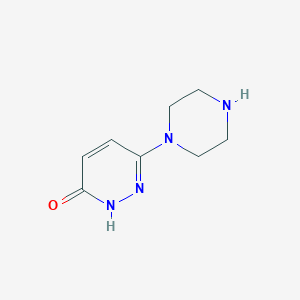
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)
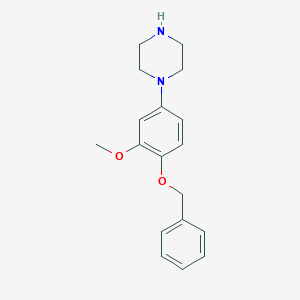
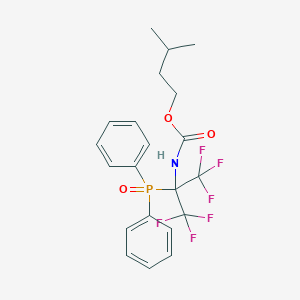
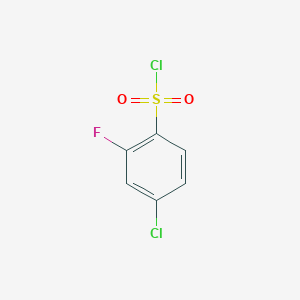
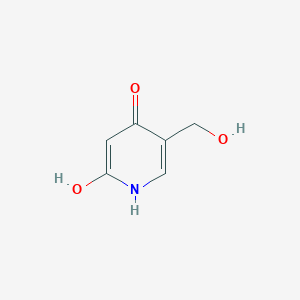
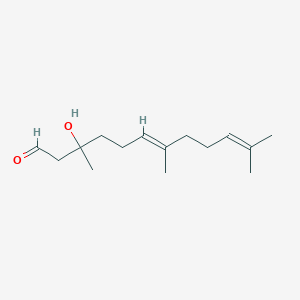
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
